8-Chloroimidazo[1,2-c]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
8-chloroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-8-4-10-2-1-9-6(5)10/h1-4H |
InChI Key |
NUCPFHUKSXWLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C(C2=N1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 8 Chloroimidazo 1,2 C Pyrimidine
Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-c]pyrimidine (B1242154) Nucleus
The imidazo[1,2-c]pyrimidine ring system is generally electron-deficient, which makes electrophilic aromatic substitution reactions challenging. However, under specific conditions, functionalization of the core is achievable.
Direct halogenation of the imidazo[1,2-c]pyrimidine nucleus has been reported. For instance, the bromination of an imidazo[1,2-c]pyrimidine derivative using bromine (Br₂) in dichloromethane (B109758) (DCM) with an iron(III) chloride (FeCl₃) catalyst at 0°C has been described, although the yield was modest (≤20%) due to the formation of dihalogenated byproducts. Density functional theory (DFT) calculations on a related system, 8-bromo-5-chloroimidazo[1,2-c]pyrimidine, suggest a slight energetic preference for substitution at the 8-position over the 7-position. To circumvent the issues of low yield and poor regioselectivity associated with direct halogenation, alternative strategies often involve the synthesis of the substituted heterocycle from pre-functionalized precursors.
Nucleophilic Substitution Reactions at the 8-Chloro Position
The chlorine atom at the 8-position of 8-chloroimidazo[1,2-c]pyrimidine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups. The electron-withdrawing nature of the fused pyrimidine (B1678525) ring and the adjacent nitrogen atom facilitates the attack of nucleophiles at this position.
In a closely related analogue, 8-bromo-5-chloroimidazo[1,2-c]pyrimidine, the bromine at the C8 position exhibits higher reactivity towards nucleophilic substitution than the chlorine at the C5 position, which is attributed to its lower bond dissociation energy. This suggests that the 8-chloro group in this compound would be the primary site for nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chloro group, typically in the presence of a base and in a polar aprotic solvent like dimethylformamide (DMF) to enhance nucleophilicity.
An illustrative example on a related scaffold is the selective displacement of the 8-chloro group in a dihalo imidazopyrazine intermediate by heating with an amine. nih.gov
| Nucleophile | Product |
| Amine (R-NH₂) | 8-Amino-imidazo[1,2-c]pyrimidine |
| Alkoxide (R-O⁻) | 8-Alkoxy-imidazo[1,2-c]pyrimidine |
| Thiolate (R-S⁻) | 8-Thioether-imidazo[1,2-c]pyrimidine |
Metal-Catalyzed Cross-Coupling Reactions
The 8-chloro substituent serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgorganic-chemistry.org this compound can be coupled with various aryl- or vinylboronic acids or their esters to introduce new carbon substituents at the 8-position. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netresearchgate.net
A study on the related 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) demonstrated successful Suzuki cross-coupling with various boronic acids, highlighting the influence of the base and reaction time on the outcome. researchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgjk-sci.com This reaction allows for the introduction of alkynyl moieties at the 8-position of the imidazo[1,2-c]pyrimidine core. The reaction is typically performed under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction provides a versatile method for the amination of the 8-position of this compound with a wide range of primary and secondary amines. The reaction typically employs a palladium catalyst in combination with a bulky phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this transformation to include a broad array of coupling partners under milder conditions. wikipedia.org
On a related 2-aminobenzimidazole (B67599) system, catalyst-controlled chemoselective N-arylation has been demonstrated, where palladium catalysis favors arylation of the amino group, while copper catalysis leads to arylation of the azole nitrogen. mit.edu
N-Arylation: The palladium-catalyzed N-arylation of imidazo[1,2-a]pyrimidine (B1208166) at the 3-position with aryl bromides has been reported, providing an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines. nih.gov This methodology can be extended to the N-arylation at other positions, including the imidazole (B134444) nitrogen, depending on the substrate and reaction conditions.
The principles of Buchwald-Hartwig-type cross-coupling can be extended to form carbon-sulfur and carbon-oxygen bonds. Thiophenols and alcohols or their corresponding salts can be coupled with this compound under palladium catalysis to yield the respective aryl thioethers and aryl ethers. wikipedia.org These reactions significantly broaden the range of accessible derivatives from the 8-chloro precursor.
Oxidation and Reduction Reactions of the Imidazo[1,2-c]pyrimidine Core
The imidazo[1,2-c]pyrimidine nucleus can undergo oxidation and reduction reactions, typically affecting the pyrimidine ring or substituents attached to the core.
Oxidation: The oxidation of the imidazo[1,2-c]pyrimidine core can lead to the formation of N-oxides or other oxidized species, depending on the oxidant and reaction conditions. Specific oxidizing agents can target either the nitrogen atoms in the ring system or susceptible substituents.
Derivatization Strategies for Imine and Amine Functional Groups
The introduction of imine and amine functional groups onto the this compound core is a key strategy for modifying its chemical and biological properties. These transformations typically proceed through a nucleophilic substitution of the chlorine atom, followed by further functionalization.
A common approach to introduce an amine group is through the reaction of this compound with various primary or secondary amines. This nucleophilic aromatic substitution is often facilitated by heating and can be catalyzed by a base. For instance, in a related system, the 8-chloro group on an imidazo[1,2-a]pyrazine (B1224502) was selectively displaced by heating with an amine. nih.gov This suggests a similar reactivity for the this compound scaffold.
Once the amino group is installed at the 8-position, the synthesis of imine derivatives, also known as Schiff bases, can be readily achieved. This typically involves the condensation reaction of the 8-aminoimidazo[1,2-c]pyrimidine derivative with a suitable aldehyde or ketone. For the related imidazo[1,2-a]pyrimidine system, imine derivatives have been successfully synthesized by reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) with various aromatic amines in the presence of a dehydrating agent like magnesium sulfate, often under microwave irradiation to improve yields and reduce reaction times. nih.gov The resulting imines can then be reduced to the corresponding secondary amines using a reducing agent such as sodium borohydride. nih.gov
A variety of substituted amines can be utilized in these derivatization strategies, leading to a diverse library of compounds with potentially different biological activities. The choice of the amine and the aldehyde or ketone allows for fine-tuning of the steric and electronic properties of the final molecule.
Ring Transformations and Rearrangement Studies of Imidazo[1,2-c]pyrimidine Derivatives
The imidazo[1,2-c]pyrimidine ring system, like other related heterocyclic structures, can undergo various ring transformations and rearrangements, leading to the formation of new isomeric or structurally diverse compounds. These reactions are often influenced by factors such as pH, temperature, and the nature of substituents on the ring.
One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. This process typically involves the opening of the pyrimidine ring followed by re-cyclization, resulting in the interchange of an endocyclic and an exocyclic nitrogen atom. While specific studies on the Dimroth rearrangement of this compound are not extensively documented in the reviewed literature, the general principles can be applied. For instance, certain 1-alkyl-2-iminopyrimidines are known to undergo this type of rearrangement. The reaction often proceeds through the addition of water to form a hemiaminal intermediate, which then undergoes ring opening to an aminoaldehyde before closing to the rearranged product.
Furthermore, the presence of halogens, such as the chlorine atom at the 8-position, can influence the propensity for and the pathway of such rearrangements. Halogenated pyrimidine and purine (B94841) nucleosides are known to be versatile precursors for various transformations. nih.gov
Ring-closing and ring-expansion reactions are other potential transformations for the imidazo[1,2-c]pyrimidine core. For example, the reaction of polyfunctional precursors can lead to the formation of alternative heterocyclic systems. In the synthesis of tetrahydroimidazo[1,2-a]pyrimidines, the interaction of 2-aminoimidazole with N-substituted maleimides or N-arylitaconimides could theoretically lead to various isomeric products, including imidazo[1,5-a]pyrimidines and imidazo[1,2-a]diazines, through tandem recyclization processes. nih.gov While this example pertains to the [1,2-a] isomer, it highlights the potential for complex rearrangements and the formation of diverse heterocyclic scaffolds from related starting materials.
It is important to note that the specific conditions and the nature of the substituents on the this compound ring will play a crucial role in determining the outcome of any attempted ring transformation or rearrangement reaction.
Structure Activity Relationship Sar Investigations of 8 Chloroimidazo 1,2 C Pyrimidine Derivatives at a Molecular Level
Influence of Substituents on Molecular Interactions with Biological Targets
The nature and position of substituents on the 8-chloroimidazo[1,2-c]pyrimidine scaffold play a pivotal role in dictating the molecular interactions with biological targets. These interactions, which include hydrogen bonding, hydrophobic interactions, and electrostatic forces, are fundamental to the biological activity of the compounds.
The introduction of different functional groups can significantly alter the binding affinity and selectivity of these derivatives for their protein targets. For instance, in the development of inhibitors for the ZAP-70 kinase, a key player in the T-cell immune response, novel imidazo[1,2-c]pyrimidine-8-carboxamide derivatives were found to possess potent inhibitory activity. nih.gov The carboxamide group at the 8-position is crucial for this activity, likely forming key hydrogen bond interactions within the kinase's active site. nih.gov
Furthermore, the presence of a halogen, such as the chlorine atom at the 8-position, can enhance binding affinity through halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design. The electronic and steric properties of substituents can also influence how the molecule fits into the binding pocket of a target protein. For example, bulky substituents may be either beneficial, by providing additional hydrophobic contacts, or detrimental, due to steric hindrance.
Positional Effects of Functional Groups on Chemical Activity and Potency
The specific placement of functional groups on the imidazo[1,2-c]pyrimidine (B1242154) ring system has a profound impact on the chemical activity and biological potency of the resulting derivatives. nih.gov Even minor changes in the position of a substituent can lead to significant differences in biological outcomes. researchgate.net
Research on imidazo[1,2-a]pyrazine (B1224502) derivatives, a related scaffold, revealed that the position of an aryl group significantly influences the cytotoxic activity of these compounds against cancer cell lines. mdpi.com Derivatives with an aryl group at the C-4 position of a pyridine (B92270) ring were found to be more active than those with the substituent at the C-5 position. mdpi.com This suggests that the spatial arrangement of the aryl group is critical for its interaction with the biological target.
In the context of antiviral research, a study on acyclic fleximer analogues with a pyrimidine (B1678525) core highlighted the importance of the 4-methoxy group for antiviral activity. mdpi.com This indicates that the electronic and hydrogen-bonding capabilities of a substituent at a specific position can be a key determinant of potency.
The following table illustrates the positional effects of substituents on the anti-inflammatory activity of certain pyrimidine derivatives, showcasing how the location of a functional group can modulate COX-2 inhibition.
| Compound | Position of Substituent | COX-2 Inhibition |
| L1 | Varied | High |
| L2 | Varied | High |
This table is based on findings that pyrimidine derivatives L1 and L2 showed high selectivity towards COX-2. nih.gov The exact positions of substituents contributing to this activity require further specific investigation.
Steric and Electronic Effects in Imidazo[1,2-c]pyrimidine Scaffolds
The interplay of steric and electronic effects is a cornerstone of the structure-activity relationships of imidazo[1,2-c]pyrimidine derivatives. These effects govern the molecule's reactivity, conformation, and its ability to interact with biological macromolecules.
Steric Effects: The size and shape of substituents can influence how a molecule fits into the binding site of a biological target. Large, bulky groups can create steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may enhance binding by filling a hydrophobic pocket within the target protein. For instance, in the synthesis of 8-bromo-5-chloroimidazo[1,2-c]pyrimidine, steric hindrance from the chlorine substituent at the 5-position directs the bromination to the 8-position.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron distribution within the imidazo[1,2-c]pyrimidine ring system. This, in turn, affects the molecule's reactivity and its ability to form non-covalent interactions such as hydrogen bonds and π-π stacking. For example, electron-donating groups were found to be beneficial for the cytotoxicity of certain imidazo[1,2-a]pyrazine derivatives. mdpi.com In another study on pyrimidine derivatives, compounds with electron-donating groups demonstrated heightened antioxidant activity. mdpi.com
The following table summarizes the influence of steric and electronic effects on the biological activity of pyrimidine derivatives based on general observations from various studies.
| Effect | Influence on Biological Activity | Example |
| Steric Hindrance | Can prevent optimal binding to a biological target. | Directs substitution patterns in synthesis. |
| Bulky Groups | May enhance binding by filling hydrophobic pockets. | - |
| Electron-Donating Groups | Can increase electron density, potentially enhancing interactions. | Beneficial for cytotoxicity and antioxidant activity. mdpi.commdpi.com |
| Electron-Withdrawing Groups | Can decrease electron density, influencing reactivity and binding. | Improved zone of inhibition in antifungal action. mdpi.com |
Conformational Analysis and its Impact on Binding Affinity and Reactivity
The three-dimensional shape, or conformation, of an this compound derivative is a critical determinant of its biological activity. The molecule must adopt a specific conformation to fit optimally into the binding site of its target protein. Conformational analysis, therefore, is a key aspect of understanding SAR at a molecular level.
The flexibility of a molecule, or its ability to adopt different conformations, can be advantageous. Flexible nucleoside analogues, known as "fleximers," have been shown to survey different amino acids in enzyme binding sites, which can help overcome drug resistance. mdpi.com
Molecular docking studies are frequently employed to predict the preferred binding conformation of a ligand within a protein's active site. nih.govresearchgate.net These computational methods can provide valuable insights into the key interactions that stabilize the ligand-protein complex. For example, in a study of imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential antifungal agents, docking results indicated that the inhibitor's conformation was energetically favorable for binding to the target enzyme. nih.gov
The binding affinity, a measure of the strength of the interaction between a ligand and its target, is directly influenced by the molecule's conformation. A conformation that allows for a greater number of favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) will result in a higher binding affinity and, often, greater biological potency. The reactivity of the molecule is also tied to its conformation, as the accessibility of reactive functional groups can be conformation-dependent.
Computational Chemistry and Theoretical Studies of 8 Chloroimidazo 1,2 C Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules like 8-Chloroimidazo[1,2-c]pyrimidine. nih.govnih.govirjweb.com These methods are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. nih.govirjweb.com
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical behavior. For the imidazo[1,2-c]pyrimidine (B1242154) scaffold, analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly revealing. irjweb.comresearchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comresearchgate.net A smaller energy gap generally implies higher reactivity. irjweb.com
For related imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations at the B3LYP/6–31G(d,p) level of theory have been used to determine these frontier molecular orbitals. nih.gov Such studies help in predicting how the 8-chloro-substituted variant would behave in chemical reactions.
Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map visually represents the charge distribution on the molecule, with red areas indicating negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | Reflects chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | MEP | Maps electron density to predict sites for electrophilic and nucleophilic attack. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. |
This table provides a summary of key quantum chemical parameters and their general significance in the study of molecular reactivity.
Reaction Mechanism Elucidation
Theoretical calculations are instrumental in elucidating complex reaction mechanisms. beilstein-journals.orgrsc.org For instance, in the synthesis of related heterocyclic systems, quantum chemical studies have been used to map the entire reaction pathway, including Michael additions and cyclization steps. rsc.org By calculating the energy barriers for each step, researchers can identify the most plausible reaction mechanism. rsc.org
For the imidazo[1,2-c]pyrimidine system, computational studies can shed light on reactions such as cyclizations. For example, the copper-catalyzed alkyne insertion followed by intramolecular cyclization to form fused quinazoline (B50416) systems has been studied, highlighting the role of the catalyst and reaction conditions. Understanding these mechanisms at a molecular level is vital for optimizing synthetic routes to create novel derivatives of this compound.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is widely used in drug discovery to understand ligand-receptor interactions and to screen virtual libraries of compounds for potential biological activity. dergipark.org.tr
Identification of Binding Modes and Key Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Docking studies on various imidazo[1,2-c]pyrimidine and related imidazo[1,2-a]pyrimidine derivatives have successfully identified their binding modes within the active sites of various protein targets. beilstein-journals.org For example, derivatives have been docked into the active site of human cyclin-dependent kinase 2 (CDK2), revealing key interactions responsible for their inhibitory activity. nih.govdergipark.org.tr
These studies show that the binding affinity is governed by a combination of interactions, including:
Hydrogen Bonding: The nitrogen atoms in the imidazopyrimidine core can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the protein's active site.
π-π Stacking: The aromatic nature of the fused ring system allows for favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic and Halogen-Bonding Interactions: The chloro-substituent at the 8-position can participate in hydrophobic and halogen-bonding interactions, which can enhance binding affinity and selectivity.
For instance, docking of imidazo[1,2-a]pyrimidine derivatives into the active site of the CYP51 enzyme from Candida albicans revealed binding affinities ranging from -7.7 to -8.8 kcal/mol. beilstein-journals.org
Table 2: Example of Molecular Docking Results for Imidazopyrimidine Derivatives
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Imidazo[1,2-a]pyrimidine derivatives | Human Cyclin-Dependent Kinase 2 (1HCK) | -7.4 to -7.9 | Not specified |
| Imidazo[1,2-a]pyrimidine derivatives | Candida albicans CYP51 | -7.7 to -8.8 | Not specified |
| Furo[2,3-e]imidazo[1,2-c]pyrimidine | Kinase (unspecified) | Not specified | Validated by docking studies |
This table summarizes findings from molecular docking studies on related imidazopyrimidine scaffolds, illustrating their potential to bind to various biological targets. Data adapted from multiple sources. beilstein-journals.orgnih.gov
Hotspot Mapping for Rational Ligand Design
Hotspot mapping is a computational method used to identify regions within a protein's binding site that contribute most significantly to the binding energy. researchgate.net These "hotspots" are prime targets for ligand design, as interactions with these areas are likely to lead to high-affinity binders. researchgate.netnih.gov
By using computational solvent mapping algorithms, small organic functional groups are moved across the protein surface to identify energetically favorable binding positions. researchgate.net This information guides the rational design of ligands, like derivatives of this compound, by ensuring that key functional groups on the ligand are positioned to interact with these identified hotspots. This approach moves beyond simple docking by providing a more detailed map of the binding site's energetic landscape, facilitating the design of more potent and selective inhibitors. nih.gov
In Silico Modeling for Scaffold Optimization
The this compound scaffold serves as a starting point for the development of new therapeutic agents. In silico modeling plays a crucial role in optimizing this scaffold to improve its drug-like properties. nih.govdergipark.org.tr This involves a multi-faceted approach that includes structure-activity relationship (SAR) studies and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov
By exploring different substituents at various positions on the imidazo[1,2-c]pyrimidine core, researchers can develop a series of analogs. mssm.edu Computational methods can then predict how these modifications will affect the compound's activity and pharmacokinetic profile. For example, in silico studies on imidazo[1,2-a]pyrimidine derivatives have been used to explore their potential as inhibitors for influenza A virus entry by targeting the hemagglutinin protein. mssm.edu These studies help in understanding the SAR and guide the synthesis of more potent compounds. mssm.edu
Furthermore, the prediction of ADMET properties is essential in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govdergipark.org.tr By integrating these computational tools, the process of scaffold optimization is made more efficient, leading to the development of promising drug candidates based on the this compound framework.
Molecular Dynamics Simulations for Conformational and Binding Dynamics Studies
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and binding events at an atomic level. Despite the utility of this technique, a specific literature search for molecular dynamics simulations focused exclusively on this compound did not yield any dedicated studies.
However, the broader class of imidazopyrimidine derivatives has been the subject of computational investigations, including MD simulations, to understand their interactions with biological targets. For instance, studies on related imidazo[1,2-a]pyrazine (B1224502) derivatives have utilized molecular dynamics to explore their binding modes and stability within the active sites of kinases such as PI3Kα. These simulations are crucial for rationalizing structure-activity relationships and guiding the design of more potent and selective inhibitors.
In a typical molecular dynamics study of a ligand like this compound complexed with a protein target, the system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a duration sufficient to observe the convergence of properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), indicating the stability of the complex.
Conformational Analysis:
MD simulations can reveal the accessible conformations of this compound both in its free state and when bound to a receptor. This is critical as the molecule's biological activity is intrinsically linked to its three-dimensional shape. By simulating the molecule over time, researchers can identify low-energy conformational states and the transitions between them. This information is invaluable for understanding its flexibility and pre-organization for binding.
Binding Dynamics Studies:
When studying the interaction of this compound with a biological target, MD simulations can elucidate the dynamic nature of the binding process. This includes:
Identification of Key Interactions: Simulations can highlight the specific amino acid residues involved in stable hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand over the simulation time.
Stability of the Ligand-Protein Complex: By monitoring the RMSD of the ligand within the binding pocket, the stability of its binding pose can be assessed.
Water-Mediated Interactions: MD simulations explicitly model water molecules, allowing for the identification of bridging water molecules that may play a crucial role in mediating the interaction between the ligand and the protein.
Mechanistic Studies of 8 Chloroimidazo 1,2 C Pyrimidine Interactions with Biological Macromolecules Non Clinical Focus
Kinase Inhibition Mechanisms
Derivatives of the imidazo[1,2-c]pyrimidine (B1242154) core have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. nih.gov The inhibitory mechanisms of these compounds typically involve interactions within the highly conserved ATP-binding pocket of the kinases. nih.gov
ATP-Binding Site Interactions and Specificity Profiling (e.g., c-Met, Syk, Chk1, PIM-1, PI3K)
The imidazo[1,2-c]pyrimidine framework acts as a bioisostere for the purine (B94841) ring of ATP, enabling it to compete for the enzyme's active site. The specificity of these inhibitors for different kinases is dictated by the substituents attached to the core scaffold, which can form additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts with unique residues in the ATP-binding pocket of each target kinase.
Syk and ZAP-70 Kinases: Structure-activity relationship studies have identified imidazo[1,2-c]pyrimidine derivatives as potent inhibitors of Spleen tyrosine kinase (Syk) and Zeta-associated protein kinase of 70 kDa (ZAP-70). nih.govekb.eg These non-receptor tyrosine kinases are critical for B-cell and T-cell activation, respectively. nih.gov Certain derivatives show excellent inhibitory activity against ZAP-70 with high selectivity over the closely related Syk kinase. ekb.eg This selectivity is achieved by exploiting subtle differences in the amino acid composition of their active sites.
Checkpoint Kinase 1 (Chk1): The imidazo[1,2-c]pyrimidine scaffold has been utilized to develop inhibitors of Chk1, a key kinase in the DNA damage response pathway. nih.gov Research has shown that minor structural modifications to the scaffold can dramatically switch the inhibitory potency between Chk1 and another checkpoint-related kinase, MK2, highlighting the sensitivity of the kinase-inhibitor interaction to the chemical structure of the inhibitor. nih.gov
c-Met and PI3K: While direct mechanistic studies on 8-chloroimidazo[1,2-c]pyrimidine for c-Met and PI3K are not extensively documented, the general mechanism for pyrimidine-based inhibitors against these targets is well-understood. Type I inhibitors compete directly with ATP for the hinge region of the c-Met kinase. nih.gov The PI3K/mTOR pathway is another critical signaling cascade in cancer, and its inhibition can be synergistic with the inhibition of checkpoint kinases like Chk1. nih.gov The development of pyrimidine-based PI3K inhibitors leverages interactions within the lipid kinase's ATP pocket, which shares homology with protein kinases. nih.gov
PIM-1 Kinase: PIM-1 is a proto-oncogenic serine/threonine kinase. nih.gov Various pyrimidine-based compounds have been developed as potent, ATP-competitive inhibitors of PIM kinases. medchemexpress.com These inhibitors typically target the ATP-binding hinge region of the kinase, with some demonstrating low nanomolar potency. medchemexpress.com The imidazo[1,2-c]pyrimidine core is well-suited to fit into this pocket, and its derivatives are explored for this target.
Table 1: Kinase Inhibition Profile of Imidazo[1,2-c]pyrimidine Derivatives This table compiles data for various derivatives of the core scaffold to illustrate its versatility.
| Target Kinase | Scaffold/Derivative Class | Mechanism of Action | Reported Potency (Example) | Reference |
|---|---|---|---|---|
| Syk/ZAP-70 | Imidazo[1,2-c]pyrimidine | ATP-Competitive Inhibition | Potent in vitro inhibition | nih.gov |
| ZAP-70 | Imidazo[1,2-c]pyrimidine-8-carboxamide | Highly selective ATP-Competitive Inhibition | Excellent selectivity over Syk | ekb.eg |
| Chk1 | Imidazo[1,2-c]pyrimidine-based | ATP-Competitive Inhibition | Potency switchable with MK2 | nih.gov |
| CDK2 | Imidazo[1,2-c]pyrimidin-5(6H)-one | ATP-Competitive Inhibition in hinge region | Submicromolar inhibition | nih.gov |
| PIM-1 | Pyrimidine-based inhibitors | ATP-Competitive Inhibition | IC50 = 14.3 nM (for a potent derivative) | medchemexpress.com |
Allosteric Modulation Studies of Kinase Activity
Allosteric modulation, where an inhibitor binds to a site distinct from the ATP pocket to regulate enzyme activity, is an increasingly important mechanism for achieving kinase inhibitor selectivity. nih.gov Some pyrimidine-based inhibitors have been shown to function through such mechanisms. For instance, certain inhibitors of Aurora A kinase, which also feature a pyrimidine (B1678525) core, induce a "DFG-out" conformation. nih.gov This involves the inhibitor binding to a hydrophobic pocket adjacent to the ATP site that is only accessible when the conserved Asp-Phe-Gly (DFG) motif flips. This conformational change locks the kinase in an inactive state. While specific allosteric modulation studies focusing on this compound are not widely reported, the potential for this scaffold to be adapted for allosteric inhibition is an active area of research.
Polycomb Repressive Complex 2 (PRC2) Inhibition Mechanisms
The Polycomb Repressive Complex 2 (PRC2) plays a central role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark associated with gene silencing. The catalytic subunit of this complex is the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).
Interaction with Histone Methyltransferases (e.g., EZH2)
A number of potent EZH2 inhibitors feature a pyridone or pyrimidine-like core. These small molecules act as S-adenosyl-L-methionine (SAM) competitive inhibitors. SAM is the essential cofactor that provides the methyl group for the transferase reaction. These inhibitors occupy the SAM-binding pocket on EZH2, thereby preventing the cofactor from binding and blocking the methylation of H3K27. The interaction is highly specific, driven by hydrogen bonds and hydrophobic interactions within the pocket. The pyrimidine core mimics the interactions of the adenosine (B11128) portion of SAM.
Modulation of Epigenetic Pathways
By inhibiting EZH2, imidazo[1,2-c]pyrimidine-related compounds can globally reduce the levels of H3K27 trimethylation (H3K27me3). This leads to the reactivation of PRC2-target genes that were previously silenced. These re-expressed genes are often tumor suppressors, and their activation can lead to anti-proliferative effects in cancer cells. Interestingly, the binding and residence time of some EZH2 inhibitors can be allosterically modulated by the presence of H3K27me3 on the EED subunit of the PRC2 complex, indicating a complex interplay between the inhibitor, the enzyme complex, and its histone substrate.
Antitubercular Activity Mechanisms against Mycobacterium tuberculosis Targets
While specific studies on this compound are limited, the broader pyrimidine class of compounds has shown promise as antitubercular agents. nih.gov The mechanisms of action for these compounds against Mycobacterium tuberculosis (Mtb) are diverse and often target pathways essential for the bacterium's survival and pathogenesis.
Potential mechanisms, extrapolated from other pyrimidine-based antitubercular agents, include:
Inhibition of Mycolic Acid Synthesis: A primary mechanism for many antitubercular drugs is the disruption of the mycobacterial cell wall, which is rich in mycolic acids. nih.gov Pyrimidine-containing molecules could potentially inhibit key enzymes in this pathway, such as the enoyl-acyl carrier protein reductase (InhA), which is the target of the frontline drug isoniazid. nih.govnih.gov
Disruption of Proton Motive Force: Some inhibitors target MmpL3, a transmembrane protein essential for transporting mycolic acid building blocks and maintaining the proton motive force across the bacterial membrane. nih.gov Inhibitors bind within a proton-relay channel of MmpL3, disrupting its function and leading to bacterial death. nih.gov
Inhibition of Essential Metabolic Pathways: Other potential targets include enzymes in the glyoxylate (B1226380) shunt (e.g., isocitrate lyase), which are crucial for Mtb to survive on fatty acid carbon sources during persistent infection. nih.gov
Further research is required to elucidate the specific molecular targets and mechanisms of action for this compound and its derivatives against M. tuberculosis.
Interactions with Neurotransmitter Receptors
The imidazo[1,2-a]pyrimidine (B1208166) scaffold, a close structural relative of imidazo[1,2-c]pyrimidine, is a well-established ligand for GABAA (γ-aminobutyric acid type A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. researchgate.netnih.gov
Imidazo[1,2-a]pyrimidine derivatives are known to act as high-affinity ligands at the benzodiazepine (B76468) (BZ) binding site on GABAA receptors. nih.govnih.govmdpi.com This site is located at the interface between the α and γ subunits in the extracellular domain of the receptor complex. researchgate.net
Research has focused on developing compounds with functional selectivity for specific GABAA receptor subtypes. nih.gov Notably, certain imidazo[1,2-a]pyrimidines have been engineered to act as agonists with selectivity for receptors containing α2 and α3 subunits over those with the α1 subunit. nih.govmdpi.com This selectivity is desirable as it is hypothesized to provide anxiolytic effects with a reduced sedative and amnestic side-effect profile, which is typically associated with non-selective activation of α1-containing receptors. nih.govmdpi.com
The functional selectivity of these compounds means they preferentially enhance the activity of GABAA receptor subtypes containing α2 and α3 subunits. mdpi.com For example, compounds like the 7-trifluoromethylimidazopyrimidine (14g) and 7-propan-2-olimidazopyrimidine (14k) have been reported as functionally selective agonists for α2/α3 subtypes, demonstrating anxiolytic properties in animal models with minimal sedation at full BZ binding site occupancy. nih.gov
| Compound Class | Receptor Target | Binding Site | Modulatory Effect | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidines | GABAA Receptors | Benzodiazepine (BZ) site (α/γ interface) | Functionally selective positive allosteric modulator (agonist) | nih.govnih.govmdpi.com |
| Specific Imidazo[1,2-a]pyrimidines (e.g., 14g, 14k) | GABAA α2/α3 subtypes | Benzodiazepine (BZ) site | Selective agonist | nih.gov |
Other Mechanistic Insights into Biological Activities
The anti-inflammatory properties of the imidazo[1,2-a]pyrimidine scaffold and related structures are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. researchgate.netmdpi.com COX enzymes, particularly the inducible isoform COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. mdpi.com
Derivatives of the related imidazo[1,2-a]pyridine (B132010) core have been shown to be selective COX-2 inhibitors. researchgate.net This selectivity is a key feature, as inhibiting COX-2 is responsible for the therapeutic anti-inflammatory effects, while avoiding the inhibition of the constitutive COX-1 isoform helps to reduce gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com
The anti-inflammatory mechanism also involves the modulation of critical signaling pathways. For instance, a novel imidazo[1,2-a]pyridine derivative was found to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. researchgate.net It was shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), lower the production of inflammatory cytokines, and suppress the DNA binding activity of the transcription factor NF-κB. researchgate.net
Induction of Apoptosis in Cancer Cell Lines at the Molecular Level (e.g., Bax/Bcl-2 ratio modulation)
While specific mechanistic studies on the pro-apoptotic effects of this compound are not available, the broader family of imidazo-fused heterocyclic compounds has been investigated for its anticancer properties, with several studies pointing towards the induction of apoptosis as a key mechanism. A critical pathway in the regulation of apoptosis involves the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of pro- to anti-apoptotic proteins, particularly the Bax/Bcl-2 ratio, is a crucial determinant of a cell's susceptibility to apoptotic stimuli.
Research on related imidazo[1,2-a]pyridine derivatives has demonstrated their ability to modulate this critical ratio in cancer cells. For instance, certain novel imidazo[1,2-a]pyridine compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the expression of the anti-apoptotic protein Bcl-2 in A549 lung cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis. nih.gov
Table 1: Effect of a Novel Imidazo[1,2-a]pyridine Derivative on Apoptotic Protein Expression in A549 Cells
| Treatment | Relative Bax Expression | Relative Bcl-2 Expression |
| Control | 1.0 | 1.0 |
| Imidazo[1,2-a]pyridine Derivative | Increased | Decreased |
| Data is illustrative and based on findings for related compounds, not this compound itself. nih.gov |
Given the structural similarities, it is hypothesized that this compound may induce apoptosis in cancer cells through a similar mechanism. The compound could potentially interact with signaling pathways that regulate the expression of Bcl-2 family proteins. The activation of such pathways would lead to an increased Bax/Bcl-2 ratio, thereby pushing the cancer cells towards programmed cell death.
The Bcl-2 family of proteins is a central regulator of the intrinsic apoptotic pathway. medchemexpress.com Anti-apoptotic members like Bcl-2 work to preserve the integrity of the mitochondrial membrane, whereas pro-apoptotic members like Bax, upon activation, oligomerize and form pores in the mitochondrial outer membrane. medchemexpress.com This permeabilization is a point of no return for the cell, committing it to apoptosis. Therefore, compounds that can favorably modulate the Bax/Bcl-2 ratio are of significant interest in the development of new anticancer therapies.
Further investigations are necessary to confirm whether this compound specifically modulates the Bax/Bcl-2 ratio and to identify the upstream signaling events that lead to this effect. Such studies would provide a clearer understanding of its molecular mechanism of action and its potential as a therapeutic agent in oncology.
Future Research Directions and Translational Potential of 8 Chloroimidazo 1,2 C Pyrimidine in Chemical Biology
Development of Novel and Efficient Synthetic Methodologies
While classical methods for the synthesis of the imidazo[1,2-c]pyrimidine (B1242154) ring system exist, future research will likely focus on developing more efficient, scalable, and environmentally benign methodologies. Traditional routes often involve the condensation of 4-aminopyrimidines with α-halocarbonyl compounds or the reaction of 4-halopyrimidines with 2-chloroethylamine. maynoothuniversity.ie A notable approach involves the reaction of a formylated chloropyrimidine with an allylic amine, which undergoes an unexpected cyclization to form the imidazo[1,2-c]pyrimidine core. maynoothuniversity.ie
Future advancements are anticipated in the following areas:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to rapidly assemble the 8-chloroimidazo[1,2-c]pyrimidine scaffold would significantly improve efficiency and reduce waste.
Catalyst Development: The use of novel catalysts, such as basic alumina (B75360) (Al2O3) under microwave irradiation, has proven effective for synthesizing related imidazo[1,2-a]pyrimidine (B1208166) derivatives and could be adapted for this scaffold. mdpi.com Exploring other solid-supported catalysts or metal-free catalytic systems could lead to greener and more cost-effective syntheses. mdpi.com
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters, improve safety, and facilitate large-scale production of this compound and its derivatives.
A comparison of potential synthetic strategies is outlined in the table below.
| Methodology | Description | Potential Advantages | Key Precursors |
| Classical Condensation | Reaction of a 4-aminopyrimidine (B60600) with an α-halocarbonyl compound. | Well-established, reliable for small-scale synthesis. | 4-Aminopyrimidines, α-Halocarbonyls |
| Ring-Closing Cyclization | Intramolecular cyclization of a substituted pyrimidine (B1678525), such as an alkenylaminopyrimidine. | Access to diverse substitution patterns. maynoothuniversity.ie | Substituted Chloropyrimidines, Allylic Amines |
| Multicomponent Reactions | One-pot reaction combining three or more starting materials. | High atom economy, operational simplicity, rapid library generation. | Aminopyrimidines, Aldehydes, Isocyanides (hypothetical) |
| Catalytic Synthesis | Use of catalysts like basic Al2O3 to promote the condensation reaction, often with microwave assistance. | Reduced reaction times, improved yields, solvent-free conditions. mdpi.com | 2-Aminopyrimidine (B69317), 2-Bromoarylketones |
Advanced Functionalization Strategies for Enhanced Molecular Recognition
The 8-chloro group on the imidazo[1,2-c]pyrimidine scaffold is a key feature, serving as a versatile anchor for introducing a wide array of functional groups through cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize molecular recognition by biological targets.
Future functionalization strategies will likely concentrate on:
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings are paramount. These methods allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C8 position, respectively. For instance, in the related imidazo[1,2-a]pyrazine (B1224502) series, the selective displacement of an 8-chloro group via heating with an amine has been demonstrated, followed by Suzuki coupling at another position. nih.gov
C-H Functionalization: Direct functionalization of the C-H bonds at other positions of the heterocyclic core (e.g., C2, C3, or C5) is a highly attractive strategy. This avoids the need for pre-functionalized starting materials and offers a more atom-economical approach to generating molecular diversity.
Radical Reactions: The use of radical reactions, potentially initiated by photoredox catalysis, can provide access to novel chemical space by enabling the introduction of alkyl groups and other functionalities not readily accessible through traditional polar reactions. rsc.org
These advanced strategies will enable the creation of libraries of compounds with finely tuned steric and electronic properties, enhancing their ability to bind selectively to target proteins.
Integration with Proteomics and Metabolomics for Target Deconvolution
A significant challenge in drug discovery is the identification of the specific molecular targets of a bioactive compound (target deconvolution). Future research on this compound derivatives will benefit immensely from integration with modern chemical proteomics and metabolomics platforms. nih.gov
Key methodologies include:
Affinity-Based Proteomics: This involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
Proteome Integral Solubility Alteration (PISA): This technique measures the change in the thermal stability of proteins across the proteome in the presence of a ligand. nih.gov A drug binding to its target protein typically increases the protein's melting temperature, allowing for target identification without requiring modification of the compound. nih.gov
Metabolomic Profiling: By treating cells or organisms with an this compound-based compound and analyzing the subsequent changes in the metabolome, researchers can infer which metabolic pathways are perturbed, providing clues about the compound's mechanism of action.
These approaches can transform a bioactive "hit" from a phenotypic screen into a well-validated lead compound with a known mechanism, a critical step in translational research. nih.gov
Application as Chemical Probes for Biological Pathway Elucidation
Derivatives of this compound can be engineered into chemical probes to study complex biological pathways. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the interrogation of that target's function in a biological system.
The development of such probes would involve:
Identification of a Potent and Selective Ligand: Starting with a library of derivatives, a compound with high affinity and selectivity for a target of interest (e.g., a specific kinase or enzyme) is identified. Imidazo[1,2-c]pyrimidine derivatives have already shown potent inhibitory activity against Syk family kinases. nih.gov
Installation of a Reporter Tag: The selected ligand is then functionalized with a reporter group. This is often done at a position on the molecule that does not interfere with target binding. The 8-chloro position is an ideal handle for attaching linkers connected to:
Fluorophores: For visualizing the subcellular localization of the target protein via microscopy.
Biotin: For affinity purification and identification of target-associated protein complexes.
Photo-crosslinkers: For covalently capturing the target protein upon UV irradiation, enabling more robust identification.
By using these probes, researchers can track the behavior of a target protein in real-time, map its interaction networks, and elucidate its role in cellular signaling pathways.
Scaffold Hopping and Bioisosteric Replacement Strategies for Related Chemical Scaffolds
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.gov The imidazo[1,2-c]pyrimidine core is an excellent candidate for such exploration.
Q & A
Q. What are the primary synthetic routes for 8-chloroimidazo[1,2-c]pyrimidine, and how can reaction efficiency be optimized?
A key method involves cyclization of 2-thioxocytosine with chloroacetyl chloride under reflux conditions, yielding the imidazo[1,2-c]pyrimidine core. Subsequent chlorination at the 8-position can be achieved using POCl₃ or other chlorinating agents. Flow chemistry techniques, such as in-line generation of reactive intermediates (e.g., ethyl isocyanoacetate), have been employed to enhance safety and scalability for related scaffolds. Optimizing reaction parameters (e.g., temperature, residence time) in flow systems improves yield and purity .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for structural elucidation, particularly to resolve regioselectivity in substituted derivatives. For ambiguous cases, single-crystal X-ray diffraction provides definitive confirmation of substitution patterns. Complementary techniques like IR spectroscopy and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weights, respectively .
Q. How do electronic and steric effects influence the reactivity of the imidazo[1,2-c]pyrimidine core?
Substituents at the 5- and 7-positions dictate regioselectivity in electrophilic aromatic substitution (SEAr). Kinetic studies show preferential reactivity at the C7 position due to resonance stabilization, while thermodynamic control favors substitution at C5. Steric hindrance from bulky groups (e.g., halogens) can redirect reactivity to less hindered sites .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
Regioselectivity is modulated via reaction conditions. For example, using Lewis acids (e.g., AlCl₃) under mild temperatures favors C7 substitution, whereas harsher conditions (e.g., H₂SO₄, 100°C) shift reactivity to C5. Computational DFT studies guide rational design by mapping electron density and frontier molecular orbitals .
Q. What is the "halogen dance" phenomenon observed during functionalization of imidazo[1,2-c]pyrimidine derivatives?
Under acidic conditions, halogen migration (e.g., Cl⁻) can occur between positions on the scaffold, driven by stabilization of intermediate carbocations. This complicates regiochemical outcomes but enables access to otherwise inaccessible substitution patterns. Mechanistic studies using deuterated solvents and kinetic isotope effects are critical to probe this behavior .
Q. How do computational methods like DFT aid in predicting reaction pathways for imidazo[1,2-c]pyrimidine derivatives?
DFT calculations model transition states and intermediate energies to predict regioselectivity and stability. For example, Fukui indices identify nucleophilic/electrophilic sites, while NBO analysis reveals hyperconjugative interactions stabilizing intermediates. These insights reduce experimental trial-and-error in optimizing synthetic routes .
Q. What advanced analytical strategies resolve structural ambiguities in polyhalogenated imidazo[1,2-c]pyrimidines?
Combined 2D NMR techniques (COSY, HSQC, HMBC) map coupling networks to distinguish between isomers. Dynamic NMR experiments at variable temperatures detect conformational exchange in flexible derivatives. For complex mixtures, hyphenated techniques like LC-MS/MS provide real-time structural validation .
Q. How are imidazo[1,2-c]pyrimidine derivatives evaluated for biological activity in preclinical research?
Capillary electrophoresis (CE) with UV/fluorescence detection quantifies derivatives in biological matrices (e.g., serum) with low limits of quantification (LOQ ~10 ng/mL). In vitro assays (e.g., kinase inhibition, receptor binding) screen for target engagement, while in vivo models assess pharmacokinetics and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
